molecular formula C22H14N2O3S2 B3305158 N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922627-42-7

N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B3305158
CAS No.: 922627-42-7
M. Wt: 418.5 g/mol
InChI Key: NDNZZGDCJULNAG-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic hybrid molecule designed for advanced pharmaceutical and medicinal chemistry research. It features a naphtho[ f ]coumarin core linked to a (methylthio)benzothiazole unit via a carboxamide bridge, creating a multifunctional scaffold with potential for diverse biological activity. The core components of this compound are associated with significant research value. The thiazole and thiazolidine motifs are renowned in medicinal chemistry for their broad spectrum of biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities . The presence of sulfur in the thiazole ring is known to enhance pharmacological properties . Concurrently, the coumarin (benzochromene) derivative portion is a privileged structure in drug discovery. Coumarins are extensively studied for their antibacterial potential, where substituents at the C-3 and C-4 positions are particularly coveted for developing new agents . Furthermore, related 3-carboxamido-coumarin derivatives have shown promise as potent and selective inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a crucial target for neurological conditions . This molecule is intended for research use only as a key intermediate or lead compound in the design and synthesis of novel therapeutic agents. Researchers can leverage its complex structure to probe new biological targets, particularly in oncology, infectious diseases, and neuroscience. Its mechanism of action is anticipated to be multi-factorial, potentially involving enzyme inhibition or interaction with various cellular receptors, driven by its hybrid architecture.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S2/c1-28-17-7-4-8-18-19(17)23-22(29-18)24-20(25)15-11-14-13-6-3-2-5-12(13)9-10-16(14)27-21(15)26/h2-11H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNZZGDCJULNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a heterocyclic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

  • Molecular Formula : C22H14N2O3S2
  • Molecular Weight : 418.5 g/mol
  • Purity : Typically around 95% .

This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Acetylcholinesterase Inhibition : Compounds with a similar structure have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of Alzheimer's disease. For instance, related thiazole-coumarin hybrids exhibited strong AChE inhibition with IC50 values as low as 2.7 µM .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which help mitigate oxidative stress in cells. Studies have indicated that similar heterocycles demonstrate radical scavenging capabilities comparable to established antioxidants like vitamin C .
  • Antitumor Activity : Research has highlighted the potential antitumor effects of benzothiazole derivatives. These compounds have been evaluated against various cancer cell lines, showing significant antiproliferative effects .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Thiazole-Coumarin HybridAChE Inhibition2.7
Benzothiazole DerivativeAntitumor (HCT-116)13.62
Benzothiazole AntioxidantsRadical Scavenging-

Case Studies

  • Alzheimer’s Disease Therapeutics :
    A series of thiazole-coumarin hybrids were synthesized and evaluated for their AChE inhibitory activity. The most potent compound showed an IC50 value significantly lower than that of standard drugs, indicating its potential as a therapeutic agent for Alzheimer’s disease .
  • Antitumor Efficacy :
    In vitro studies on benzothiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and PC-3. The structure–activity relationship (SAR) studies suggested that the presence of electron-withdrawing groups enhances biological activity .

Pharmacokinetics and Bioavailability

The solubility and stability of this compound in biological systems are critical for its bioavailability. Thiazole derivatives often show varied pharmacokinetic profiles based on their structural modifications, which can influence their absorption, distribution, metabolism, and excretion (ADME) characteristics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide Derivatives

  • Structure : Features a simpler coumarin (chromen-2-one) core with an 8-methoxy group instead of the benzo[f]chromene system.
  • Synthesis : Prepared via solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, followed by amidation .
  • The methylthio group in the target compound increases lipophilicity (logP) relative to the methoxy (-OMe) group, influencing pharmacokinetics .

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

  • Structure : Substitutes the benzo[f]chromene with a standard coumarin and replaces the methylthio-benzothiazole with a 4-methylbenzamide group.
  • Key Differences :
    • The absence of the methylthio group reduces metabolic stability, as thioethers are less prone to oxidation than alkyl chains.
    • The benzamide moiety may limit π-π interactions compared to the benzo[f]chromene system .

N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide

  • Structure : Incorporates a benzimidazole-acetamide linker between the benzothiazole and coumarin.
  • The benzimidazole moiety may confer DNA intercalation properties absent in the target compound .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 8-Methoxy Coumarin Derivative 4-Methylbenzamide Analogue
Molecular Weight ~422.5 g/mol ~380.4 g/mol ~350.4 g/mol
logP (Predicted) ~3.8 ~2.5 ~3.0
UV λmax ~320 nm ~290 nm ~280 nm
Metabolic Stability Moderate (SMe oxidation to sulfoxide) High (OMe demethylation) Low (benzamide hydrolysis)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize benzo[d]thiazol-2-amine derivatives as precursors. React 4-(methylthio)benzo[d]thiazol-2-amine with activated esters (e.g., 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride) in anhydrous DMF under nitrogen, followed by reflux for 4–6 hours .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallize from ethanol/water (4:1) to enhance yield (typically 70–80%) .
  • Optimization : Monitor reaction progress via TLC, and adjust stoichiometry (1:1.2 molar ratio of amine to carbonyl chloride) to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • Spectroscopy :
  • IR : Confirm key functional groups (C=O at ~1700 cm⁻¹, C-S-C at ~650 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to assign aromatic protons (δ 7.0–8.5 ppm) and methylthio groups (δ 2.5 ppm) .
  • Crystallography :
  • Single-crystal X-ray diffraction : Employ SHELX suite for structure refinement. Use WinGX for data processing (e.g., resolving thermal ellipsoids for methylthio substituents) .
  • Validation : Cross-check bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) to confirm accuracy .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC₅₀ values with cisplatin controls .
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess zone of inhibition at 50 µg/mL .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?

  • Methodology :

  • Computational Setup : Optimize geometry using B3LYP hybrid functional with 6-311++G(d,p) basis set. Include exact exchange (e.g., 20% Hartree-Fock) to improve thermochemical accuracy .
  • Analysis :
  • Calculate HOMO-LUMO gaps to predict charge-transfer interactions.
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Validation : Compare calculated IR/NMR spectra with experimental data to assess model reliability .

Q. What strategies are used to resolve contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Data Triangulation :
  • If DFT predicts low reactivity at a site but experimental assays show activity, re-examine solvent effects (e.g., PCM model for polar solvents) or tautomeric forms .
  • Use molecular docking (e.g., AutoDock Vina) to assess binding modes with target proteins (e.g., EGFR kinase). Compare with crystallographic data .
  • Advanced Modeling : Apply post-Hartree-Fock methods (e.g., MP2) or machine learning-based QSAR models to refine predictions .

Q. What in vitro models are appropriate for elucidating its mechanism of action against specific molecular targets?

  • Methodology :

  • Enzyme Inhibition : Perform kinetic assays (e.g., fluorogenic substrates) to measure inhibition of cyclooxygenase-2 (COX-2) or topoisomerase II .
  • Cellular Pathways : Use Western blotting to track apoptosis markers (e.g., caspase-3 cleavage) or immunofluorescence to monitor DNA damage (γ-H2AX foci) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity for G-protein-coupled receptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 2
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.